molecular formula C15H17NOS2 B6540961 N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-carboxamide CAS No. 1058459-45-2

N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-carboxamide

Cat. No.: B6540961
CAS No.: 1058459-45-2
M. Wt: 291.4 g/mol
InChI Key: NGUJKHOYYSCAER-UHFFFAOYSA-N
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Description

N-{[1-(Thiophen-2-yl)cyclopentyl]methyl}thiophene-2-carboxamide (CAS 1058459-45-2) is a synthetic compound built around a thiophene-carboxamide core, a structure recognized as a privileged scaffold in medicinal and agricultural chemistry . The molecule features a distinct cyclopentyl linker connecting two thiophene heterocycles, contributing to its unique three-dimensional structure and potential for diverse biological interactions. This compound is of significant interest as a key intermediate or lead structure in pharmaceutical and agrochemical research. Thiophene-2-carboxamide derivatives are extensively investigated for their antimicrobial properties . Related analogues have demonstrated potent activity against a range of pathogenic bacteria and fungi, making this chemical class a promising starting point for developing new anti-infective agents . Furthermore, the thiophene pharmacophore is a common feature in molecules with anticancer, anti-inflammatory, and antioxidant activities . Researchers are also exploring thiophene carboxamide derivatives as inhibitors of specific therapeutic targets, such as sphingomyelin synthase 2 (SMS2), for treating conditions like dry eye disease . The value of this compound extends to computational and structural chemistry . Its analogues have been characterized using Density Functional Theory (DFT) calculations to understand their electronic properties and molecular reactivity, and studied via X-ray diffraction (XRD) to elucidate their solid-state structure . These studies provide invaluable insights for rational drug design. The presence of the thiophene rings and amide bond offers sites for molecular recognition, allowing researchers to study its binding interactions with biological targets like enzymes and proteins through molecular docking simulations . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this high-purity compound to explore its potential in developing novel therapeutic agents, as a building block for more complex molecules, or as a model compound for structural and computational biology studies.

Properties

IUPAC Name

N-[(1-thiophen-2-ylcyclopentyl)methyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NOS2/c17-14(12-5-3-9-18-12)16-11-15(7-1-2-8-15)13-6-4-10-19-13/h3-6,9-10H,1-2,7-8,11H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUJKHOYYSCAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC=CS2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopentyl-Thiophene Core Formation

The cyclopentyl-thiophene scaffold is typically synthesized via Friedel-Crafts alkylation or nucleophilic aromatic substitution .

Friedel-Crafts Alkylation

  • Reagents : Thiophene, cyclopentyl bromide, AlCl₃ (Lewis acid).

  • Conditions : Anhydrous dichloromethane, 0°C to room temperature, 12–24 hours.

  • Yield : 60–70% (based on analogous protocols).

Nucleophilic Substitution

  • Reagents : 2-Bromothiophene, cyclopentylmagnesium bromide (Grignard reagent).

  • Conditions : Tetrahydrofuran (THF), −78°C to reflux, 6–8 hours.

  • Yield : 55–65%.

Introduction of the Methyleneamine Group

The methyleneamine side chain is introduced via reductive amination or epoxide ring-opening :

Reductive Amination

  • Reagents : Cyclopentyl-thiophene ketone, methylamine, NaBH₃CN.

  • Conditions : Methanol, acetic acid, room temperature, 12 hours.

  • Yield : 50–60%.

Epoxide Ring-Opening

  • Reagents : 1-(Thiophen-2-yl)cyclopentyloxirane, aqueous ammonia.

  • Conditions : Ethanol, 80°C, 6 hours.

  • Yield : 70–75%.

Synthesis of Thiophene-2-carboxylic Acid

Thiophene-2-carboxylic acid is commercially available but can be synthesized via:

Oxidation of 2-Methylthiophene

  • Reagents : KMnO₄, H₂SO₄.

  • Conditions : Water, reflux, 8 hours.

  • Yield : 85–90%.

Amide Bond Formation

The coupling of 1-(thiophen-2-yl)cyclopentylmethanamine and thiophene-2-carboxylic acid is achieved through carbodiimide-mediated coupling or active ester methods :

EDC/HOBt Method

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt).

  • Conditions : Dichloromethane (DCM), 0°C to room temperature, 12 hours.

  • Yield : 75–80%.

HATU/DIPEA Method

  • Reagents : HATU, N,N-diisopropylethylamine (DIPEA).

  • Conditions : Dimethyl sulfoxide (DMSO), room temperature, 6 hours.

  • Yield : 85–90%.

Optimization and Challenges

Solvent and Temperature Effects

  • DMSO outperforms DMF in HATU-mediated couplings due to enhanced solubility of intermediates.

  • Reactions above 50°C risk decomposition of the cyclopentyl group.

Purification Strategies

  • Column Chromatography : Silica gel eluted with ethyl acetate/hexane (1:3) removes unreacted carboxylic acid.

  • Recrystallization : Ethanol/water mixtures yield high-purity product (≥98%).

Analytical Characterization

TechniqueKey DataReference
¹H NMR δ 7.45 (d, J = 3.5 Hz, 1H, thiophene), δ 3.85 (s, 2H, CH₂NH)
¹³C NMR δ 163.5 (C=O), δ 140.2 (cyclopentyl quaternary carbon)
HRMS m/z 292.0841 [M+H]⁺ (calc. 292.0838)

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (h)Cost ($/g)
EDC/HOBt75–809512120
HATU/DIPEA85–90986180
Epoxide Opening70–75976150

The HATU/DIPEA method offers superior yield and purity but at a higher cost, making it ideal for small-scale synthesis. Industrial-scale production may favor EDC/HOBt due to lower reagent costs .

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions such as oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific conditions and reagents used .

Scientific Research Applications

Thiophene derivatives, including N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-carboxamide, have significant applications in scientific research. They are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Additionally, they exhibit various pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities .

Mechanism of Action

The mechanism of action of thiophene derivatives involves their interaction with specific molecular targets and pathways. For instance, some thiophene-based compounds act as voltage-gated sodium channel blockers, while others inhibit specific enzymes or receptors .

Comparison with Similar Compounds

4-Bromo-N-{[1-(Thiophen-2-yl)cyclopentyl]methyl}thiophene-2-carboxamide

  • Structural Difference : Incorporates a bromine atom at the 4-position of the thiophene-2-carboxamide ring.
  • Impact : Bromination increases molecular weight (370.3 g/mol vs. 307.4 g/mol for the parent compound) and may enhance lipophilicity or alter electronic properties for improved target interaction .

N-(2-Nitrophenyl)thiophene-2-carboxamide

  • Structural Difference : Replaces the cyclopentylmethyl group with a 2-nitrophenyl substituent.
  • Crystallographic analysis reveals dihedral angles of 8.5–13.5° between the thiophene and benzene rings, influencing packing efficiency and solubility .
  • Activity: Exhibits genotoxicity in bacterial and mammalian cells, highlighting the role of substituents in biological effects .

3-Methyl-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide

  • Structural Difference : Features a 3-methylthiophene and a 4-methylbenzyl group instead of the cyclopentyl scaffold.

N,N’-Pentane-1,5-diylbis[N-(3-methoxybenzyl)thiophene-2-carboxamide]

  • Structural Difference : Contains a pentane linker between two thiophene-2-carboxamide units, each modified with 3-methoxybenzyl groups.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-carboxamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves:

Formation of the cyclopentyl-thiophene core : Cyclopentane rings functionalized with thiophene groups are synthesized via Friedel-Crafts alkylation or Suzuki-Miyaura coupling .

Carboxamide linkage : The thiophene-2-carboxamide group is introduced via amide bond formation using coupling agents like EDCI/HOBt in dichloromethane or DMF .

  • Optimization : Reaction temperature (0–25°C), solvent polarity, and catalyst selection (e.g., palladium for cross-coupling) are critical. For example, refluxing in ethanol improves cyclization efficiency .

    Key Reaction Parameters ConditionsYield Range
    Cyclopentane-thiophene couplingPd(OAc)₂, K₂CO₃, DMF, 80°C60–75%
    Amide bond formationEDCI, HOBt, DCM, RT70–85%

Q. Which spectroscopic and crystallographic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms regioselectivity of thiophene substitution and cyclopentane conformation. Aromatic protons in thiophene rings appear at δ 6.8–7.5 ppm .
  • X-ray crystallography : SHELX software (via Olex2) resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 347.1) .

Q. What initial biological screening assays are recommended for evaluating therapeutic potential?

  • Methodological Answer :

  • Antimicrobial activity : Broth microdilution assays against S. aureus and E. coli (MIC values ≤25 µg/mL indicate potency) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess IC₅₀ values .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases quantify inhibition constants (Kᵢ) .

Advanced Research Questions

Q. How can contradictions in biological activity data across in vitro and in vivo models be resolved?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolic stability). Strategies include:

  • Metabolic profiling : LC-MS identifies major metabolites in liver microsomes; unstable compounds may require structural shielding (e.g., cyclopentane methyl groups reduce oxidation) .
  • Formulation optimization : Liposomal encapsulation improves solubility and in vivo retention .
  • Dose-response recalibration : Adjusting dosing regimens in animal models to match in vitro IC₅₀ values .

Q. What computational strategies model the compound’s interaction with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with target proteins .
  • Molecular docking (AutoDock Vina) : Simulates binding to kinase ATP pockets or GPCRs; docking scores correlate with experimental Kᵢ values .
  • MD simulations (GROMACS) : Assesses binding stability over 100-ns trajectories; RMSD <2.0 Å indicates robust interactions .

Q. How is the core structure modified to enhance selectivity and reduce off-target effects?

  • Methodological Answer :

  • Bioisosteric replacement : Swapping thiophene with furan alters electron density, reducing hERG channel binding (linked to cardiotoxicity) .

  • Side-chain diversification : Introducing polar groups (e.g., hydroxyethyl) improves solubility and target affinity (see table below) .

  • Proteolytic stability : N-methylation of the carboxamide group blocks metabolic cleavage .

    Derivative ModificationSelectivity Improvement
    Hydroxyethyl-substituted-CH₂CH₂OH5-fold increase in kinase inhibition
    N-Methyl carboxamide-CONHMe10× lower CYP3A4 metabolism

Data Contradiction Analysis

Q. Why do some studies report potent antimicrobial activity while others show limited efficacy?

  • Methodological Answer : Strain-specific resistance (e.g., efflux pumps in Gram-negative bacteria) and compound aggregation in aqueous media are common issues. Mitigation strategies:

  • Check aggregation : Dynamic light scattering (DLS) identifies nanoparticles; 0.01% Tween-80 disperses aggregates .
  • Synergy assays : Combine with efflux pump inhibitors (e.g., PAβN) to restore activity against resistant strains .

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